4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(20,14-5-4-10-21-14)11-17-15(19)12-6-8-13(9-7-12)18(2)3/h4-10,20H,11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFJLBVURSIRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)N(C)C)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(dimethylamino)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Furan-2-yl-Hydroxypropyl Side Chain: The furan-2-yl-hydroxypropyl side chain can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide with a suitable furan-2-yl-hydroxypropyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
4-(Dimethylamino)-N-(2-Hydroxyphenyl)benzamide (CAS 145864-93-3)
- Molecular Formula : C₁₅H₁₆N₂O₂
- Molecular Weight : 256.30 g/mol
- Key Differences: The side chain is a 2-hydroxyphenyl group instead of a 2-(furan-2-yl)-2-hydroxypropyl. The absence of a furan ring reduces aromatic heterocycle-mediated interactions (e.g., π-stacking). The phenolic –OH group in the hydroxyphenyl variant may confer stronger hydrogen-bonding capacity compared to the aliphatic –OH in the target compound.
4-(Dipropylsulfamoyl)-N-[4-Thiophen-2-yl-5-(2,2,2-Trifluoroacetyl)-1,3-Thiazol-2-yl]benzamide
- Molecular Formula : C₂₂H₂₂F₃N₃O₄S₃
- Molecular Weight : 561.62 g/mol
- Key Differences: Contains a thiophene-thiazole core instead of a benzamide-furan system. The dipropylsulfamoyl group is strongly electron-withdrawing, contrasting with the electron-donating dimethylamino group in the target compound. The trifluoroacetyl group introduces significant hydrophobicity and metabolic stability.
- Implications: The thiophene-thiazole system may enhance π-π interactions in biological targets, while the sulfamoyl group could reduce solubility in aqueous media compared to the dimethylamino substituent .
(S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-Hydroxypropyl)-6-(Oxetan-3-ylamino)pyrimidine-4-carboxamide (Compound 166, EP 4219465 A2)
- Molecular Formula : C₂₃H₂₈N₆O₃ (estimated)
- Molecular Weight : ~460.51 g/mol
- Key Differences: Features a pyrimidine-carboxamide core instead of benzamide. The side chain includes a dihydroisoquinolin moiety and an oxetane ring, introducing rigidity and polar functionality.
- Implications: The dihydroisoquinolin group may enhance binding to receptors with hydrophobic pockets, while the oxetane improves solubility compared to the furan group in the target compound. This compound’s larger size suggests distinct pharmacokinetic profiles .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₇H₂₁N₂O₃ | 301.36 | 4-Dimethylamino, 2-(furan-2-yl)-hydroxypropyl | Moderate polarity, chiral center |
| 4-(Dimethylamino)-N-(2-hydroxyphenyl)benzamide | C₁₅H₁₆N₂O₂ | 256.30 | 2-Hydroxyphenyl | High polarity, phenolic –OH acidity |
| Thiophene-Thiazole Benzamide | C₂₂H₂₂F₃N₃O₄S₃ | 561.62 | Thiophene, thiazole, trifluoroacetyl | Hydrophobic, electron-withdrawing |
| Compound 166 (EP 4219465 A2) | C₂₃H₂₈N₆O₃ | ~460.51 | Pyrimidine, dihydroisoquinolin, oxetane | Rigid structure, enhanced solubility |
Research Findings and Implications
In contrast, sulfamoyl or trifluoroacetyl groups (as in ’s compound) withdraw electrons, which may alter reactivity or metabolic pathways .
Solubility and Bioavailability : The hydroxypropyl-furan side chain in the target compound likely offers a balance between hydrophilicity (from –OH) and lipophilicity (from furan). Compound 166’s oxetane ring may improve aqueous solubility, making it more suitable for oral administration .
Biological Activity : Thiophene-containing analogs () are often explored for antimicrobial or anticancer activity due to sulfur’s role in redox interactions. The target compound’s furan group, however, may confer selectivity for enzymes like cytochrome P450 isoforms .
Biological Activity
4-(Dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dimethylamino group, a furan moiety, and a hydroxypropyl side chain attached to a benzamide structure, which may contribute to its diverse biological activities.
Pharmacological Effects
Research indicates that benzamide derivatives, including those with furan substitutions, exhibit various pharmacological effects. The specific activities associated with this compound include:
- Cardiovascular Effects : A related study on a 4-hydroxy-furanyl-benzamide derivative demonstrated significant effects on heart failure models. The compound reduced infarct size and left ventricular pressure (LVP) in ischemia-reperfusion injury models in rats. It was suggested that these effects are mediated through M2-muscarinic receptor activation and nitric oxide synthase activity .
- Antimicrobial Activity : Benzamide derivatives have shown promising results against various microbial strains. For instance, compounds similar to this compound exhibited larvicidal activity against mosquito larvae and antifungal properties against several fungal species .
- Cytotoxicity : Preliminary studies have indicated that some benzamide derivatives possess cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:
- Receptor Interaction : The compound may interact with various receptors, including muscarinic receptors and possibly other GPCRs (G-protein coupled receptors), influencing cardiac function and other physiological responses.
- Nitric Oxide Pathway : Activation of nitric oxide synthase has been implicated in mediating some of the cardiovascular benefits observed in related compounds .
Study on Cardiac Function
A significant study evaluated the effects of a structurally similar compound on heart failure models. The findings revealed that treatment with the derivative led to a marked decrease in both infarct area and LVP, indicating protective cardiovascular effects. The study highlighted the importance of receptor interactions and nitric oxide pathways in mediating these effects .
Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial properties of benzamide derivatives, including those with furan substitutions. The results showed notable larvicidal activity at low concentrations (10 mg/L), with some compounds achieving over 90% efficacy against specific fungal strains . This suggests potential applications in pest control and antifungal therapies.
Data Summary
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide?
- Methodology : The synthesis typically involves multi-step organic reactions, including amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). Solvent choice (e.g., dichloromethane), temperature control (room temperature to reflux), and purification via column chromatography are critical for yield optimization. Intermediate steps may require protecting groups for hydroxyl or amine functionalities to prevent side reactions .
- Challenges : Competing reactions (e.g., hydrolysis of furan rings under acidic conditions) and low yields due to steric hindrance from the branched hydroxypropyl group.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology : Use spectroscopic techniques :
- NMR (1H/13C): Assign peaks for dimethylamino (δ ~2.8–3.2 ppm), furan protons (δ ~6.3–7.4 ppm), and hydroxypropyl groups (δ ~1.5–4.0 ppm).
- IR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹).
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion).
Purity is assessed via HPLC with UV detection at λ = 254 nm .
Q. What are the recommended in vitro assays to screen for biological activity?
- Methodology :
- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates.
- Cell viability assays (MTT/XTT): Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial screening : Use microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromination or sulfonamide substitution) alter the compound’s bioactivity?
- Methodology :
- Structure-activity relationship (SAR) studies : Introduce substituents at the benzamide or furan moiety (e.g., bromine at position 4 increases electrophilicity) and compare IC50 values in biological assays.
- Computational modeling : Use DFT (Density Functional Theory) to predict electronic effects or molecular docking (AutoDock Vina) to assess binding affinity to targets like HDACs or kinase domains .
- Data contradictions :
Conflicting solubility profiles (e.g., brominated derivatives may show reduced aqueous solubility but enhanced membrane permeability) require validation via parallel artificial membrane permeability assays (PAMPA) .
- Data contradictions :
Q. What strategies resolve discrepancies in reported pharmacological data (e.g., conflicting IC50 values)?
- Methodology :
- Meta-analysis : Compare datasets from PubChem, ChEMBL, or proprietary libraries, adjusting for variables like assay conditions (pH, temperature) or cell line heterogeneity.
- Dose-response validation : Re-test the compound under standardized protocols (e.g., NIH/NCATS guidelines) .
Q. How can computational tools enhance reaction pathway design for derivatives of this compound?
- Methodology :
- Reaction path searching : Use quantum chemistry software (Gaussian, ORCA) to model transition states and predict regioselectivity in electrophilic substitutions.
- Machine learning : Train models on existing benzamide reaction databases to propose optimal catalysts or solvents (e.g., Bayesian optimization for yield prediction) .
Critical Challenges in Current Research
- Stereochemical control : The hydroxypropyl group introduces a chiral center, requiring asymmetric synthesis (e.g., chiral auxiliaries or enzymes) to isolate enantiomers with distinct bioactivities .
- Scalability : Multi-step syntheses often suffer from <50% overall yield, necessitating flow chemistry or microwave-assisted reactions for scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
